

Spectroscopic and Synthetic Profile of 3-Ethyl-2,2-dimethyloxirane: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-2,2-dimethyloxirane

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This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to **3-Ethyl-2,2-dimethyloxirane** (CAS No. 1192-22-9). This epoxide is a valuable intermediate in organic synthesis, and a thorough understanding of its characteristics is crucial for its application in research and development.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **3-Ethyl-2,2-dimethyloxirane** is not readily available in public spectral databases. Therefore, the following tables present predicted data based on established principles of NMR, IR, and mass spectrometry for similar epoxide structures. These values serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Ethyl-2,2-dimethyloxirane**

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|-----------------------------------|--------------|-------------|-----------------|
| ~2.7 - 2.9 | t | 1H | H-3 (methine) |
| ~1.4 - 1.6 | m | 2H | H-4 (methylene) |
| ~1.2 - 1.3 | s | 3H | H-1' (methyl) |
| ~1.1 - 1.2 | s | 3H | H-1'' (methyl) |
| ~0.9 - 1.1 | t | 3H | H-5 (methyl) |

Solvent: CDCl_3 , Reference: TMS (0 ppm). Predicted values are based on typical chemical shifts for protons in substituted oxiranes.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-Ethyl-2,2-dimethyloxirane**

| Chemical Shift (δ) (ppm) | Assignment |
|-----------------------------------|------------------|
| ~65 - 70 | C-3 (methine) |
| ~58 - 62 | C-2 (quaternary) |
| ~25 - 30 | C-4 (methylene) |
| ~20 - 25 | C-1' (methyl) |
| ~18 - 22 | C-1'' (methyl) |
| ~10 - 15 | C-5 (methyl) |

Solvent: CDCl_3 . Predicted values are based on typical chemical shifts for carbons in substituted oxiranes. A cited reference for experimental ^{13}C NMR data is D. R. Paulson, F. Y. Tang, G. F. Moran J. Org. Chem. 40, 184(1975), though the data was not accessible for this guide.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Ethyl-2,2-dimethyloxirane**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| ~3050 - 2950 | Strong | C-H stretch (aliphatic) |
| ~1470 - 1450 | Medium | C-H bend (CH ₂ , CH ₃) |
| ~1380 - 1370 | Medium | C-H bend (gem-dimethyl) |
| ~1250 | Strong | Asymmetric C-O-C stretch (oxirane ring) |
| ~950 - 850 | Medium-Strong | Symmetric C-O-C stretch (oxirane ring) |

Sample form: Neat liquid. The characteristic asymmetric and symmetric C-O-C stretching bands are indicative of the epoxide ring.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Ethyl-2,2-dimethyloxirane**

| m/z | Relative Intensity | Proposed Fragment |
|-----|--------------------|---|
| 100 | Moderate | [M] ⁺ (Molecular Ion) |
| 85 | Moderate | [M - CH ₃] ⁺ |
| 71 | Strong | [M - C ₂ H ₅] ⁺ |
| 57 | Moderate | [C ₄ H ₉] ⁺ |
| 43 | Very Strong | [C ₃ H ₇] ⁺ |

Ionization method: Electron Ionization (EI) at 70 eV. The fragmentation pattern is predicted to be dominated by the loss of alkyl radicals.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and spectroscopic analysis of **3-Ethyl-2,2-dimethyloxirane**.

Synthesis of 3-Ethyl-2,2-dimethyloxirane via Epoxidation

This protocol describes the synthesis of **3-Ethyl-2,2-dimethyloxirane** from 2-methyl-2-pentene using meta-chloroperoxybenzoic acid (m-CPBA).^[1]

Materials:

- 2-methyl-2-pentene
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentene (1.0 equivalent) in dichloromethane (DCM).
- Cool the solution in an ice bath to 0 °C.

- Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alkene.
- Cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
- The crude product can be purified by distillation under atmospheric pressure to yield pure **3-Ethyl-2,2-dimethyloxirane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

- Prepare a solution of **3-Ethyl-2,2-dimethyloxirane** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl_3).
- Ensure the sample is fully dissolved and the solution is homogeneous.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrument Parameters (^1H NMR):

- Spectrometer Frequency: 400 MHz (or other as available)

- Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

Instrument Parameters (^{13}C NMR):

- Spectrometer Frequency: 100 MHz (or other as available)
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration
- Spectral Width: 0 to 220 ppm
- Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of neat **3-Ethyl-2,2-dimethyloxirane** directly onto the ATR crystal or onto one salt plate.
- If using salt plates, carefully place the second plate on top to create a thin liquid film.

Instrument Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Mode: Transmittance or Absorbance
- Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

- Prepare a dilute solution of **3-Ethyl-2,2-dimethyloxirane** (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
- Transfer the solution to a GC vial.

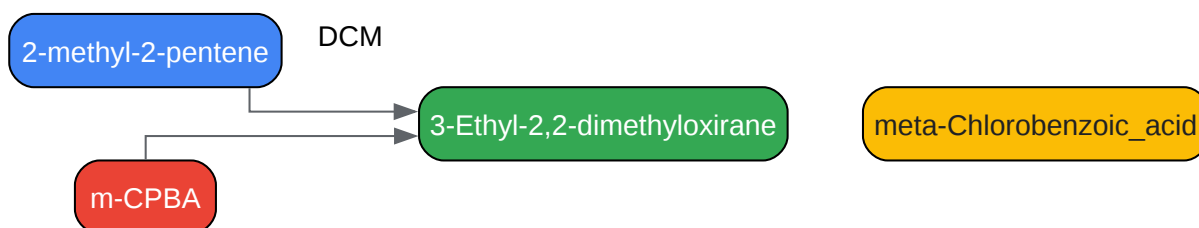
Instrument Parameters:

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar).
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 μL
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold at 200 °C for 2 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-200.

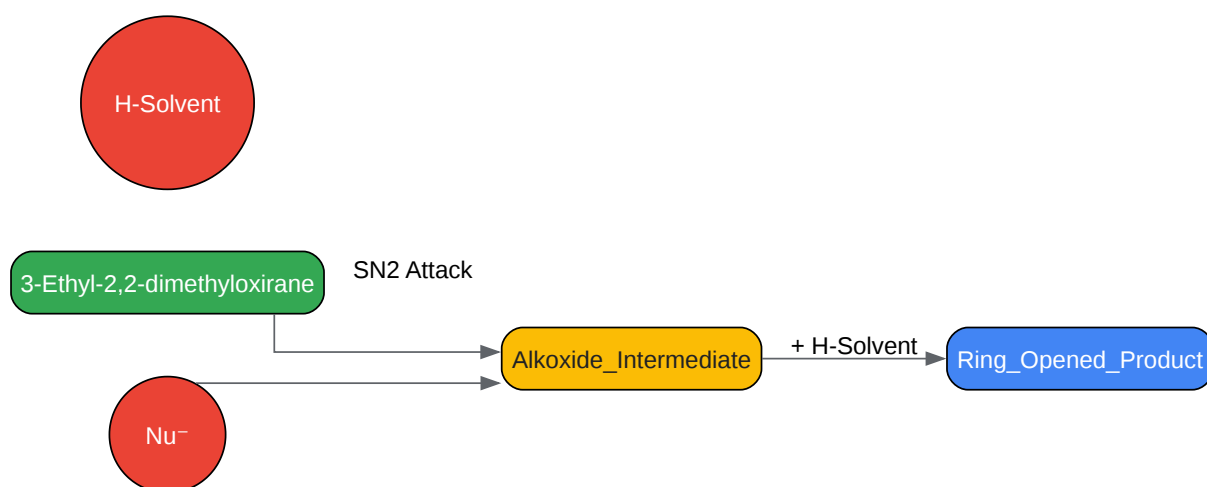
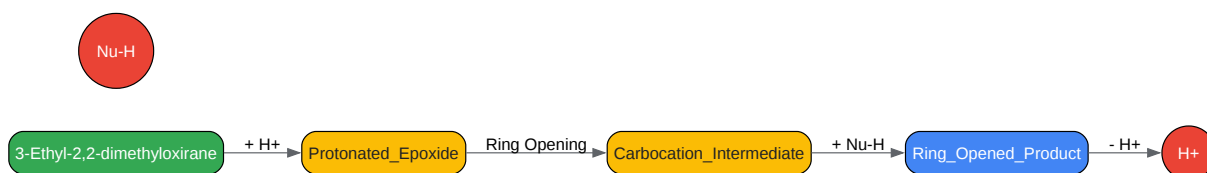
Visualizations

The following diagrams illustrate key chemical pathways involving **3-Ethyl-2,2-dimethyloxirane**.



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Caption: Epoxidation of 2-methyl-2-pentene to **3-Ethyl-2,2-dimethyloxirane**.



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References

- 1. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]

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